5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate, followed by cyclization with thiourea. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide in ethanol . The intermediate product undergoes further cyclization to form the final pyrazolo[3,4-d]pyrimidine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a vital role in cell cycle progression, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A class of compounds with similar core structures but different substituents, exhibiting various biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with a fused triazole ring, known for their CDK inhibitory activity.
Uniqueness
5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which enhances its binding affinity to CDKs and its cytotoxic activity against cancer cells. The presence of the difluorophenyl group and the thioxo moiety contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C11H6F2N4OS |
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Molecular Weight |
280.26 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H6F2N4OS/c12-7-2-1-5(3-8(7)13)17-10(18)6-4-14-16-9(6)15-11(17)19/h1-4H,(H2,14,15,16,19) |
InChI Key |
GPNOZNGPVSSAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(NC2=S)NN=C3)F)F |
Origin of Product |
United States |
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